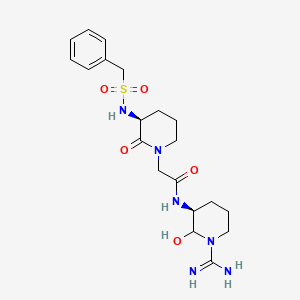

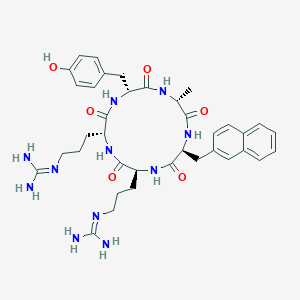

N-(1-Carbamimidoyl-2-hydroxy-piperidin-3-yl)-2-(2-oxo-3-phenylmethanesulfonylamino-piperidin-1-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le CVS-1578 est un inhibiteur puissant de la sérine protéase, ciblant spécifiquement les sous-sites S2S3 de la thrombine et du FXa . Ce composé est connu pour son rôle important dans l'inhibition de la thrombine, une enzyme clé de la cascade de la coagulation, ce qui en fait un outil précieux dans la recherche cardiovasculaire et les applications thérapeutiques potentielles .

Méthodes De Préparation

La synthèse du CVS-1578 implique plusieurs étapes, commençant par la préparation de la structure de base, le 1-pipéridineacetamide. La voie de synthèse comprend les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Introduction de groupes fonctionnels : Les groupes aminoiminométhyle et hydroxyle sont introduits par des réactions sélectives, assurant la stéréochimie correcte.

Sulfonylation : Le groupe phénylméthylsulfonyle est ajouté à la molécule, fournissant le groupe fonctionnel nécessaire à l'inhibition des protéases.

Les méthodes de production industrielle impliquent la mise à l'échelle de ces étapes de synthèse, l'optimisation des conditions réactionnelles et la garantie d'un rendement élevé et d'une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Le CVS-1578 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité inhibitrice.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le CVS-1578 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des sérine protéases et la cinétique enzymatique.

Biologie : Aide à comprendre le rôle de la thrombine dans divers processus biologiques, y compris la coagulation du sang et l'inflammation.

Industrie : Utilisé dans le développement d'essais diagnostiques et comme étalon de référence dans le contrôle qualité.

5. Mécanisme d'action

Le CVS-1578 exerce ses effets en inhibant la thrombine, une enzyme clé de la cascade de la coagulation. Il se lie au site actif de la thrombine, empêchant la conversion du fibrinogène en fibrine, inhibant ainsi la formation de caillots sanguins . Les cibles moléculaires comprennent les sous-sites S2S3 de la thrombine et du FXa, qui sont essentiels à l'activité de l'enzyme .

Applications De Recherche Scientifique

CVS-1578 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study serine protease inhibition and enzyme kinetics.

Biology: Helps in understanding the role of thrombin in various biological processes, including blood coagulation and inflammation.

Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.

Mécanisme D'action

CVS-1578 exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The molecular targets include the S2S3 subsites of thrombin and FXa, which are crucial for the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Le CVS-1578 est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de la thrombine. Des composés similaires incluent :

Argatroban : Un autre inhibiteur de la thrombine, mais avec une structure chimique et un mécanisme de liaison différents.

Comparé à ces composés, le CVS-1578 offre un profil de liaison unique et un potentiel d'utilisation dans diverses applications de recherche et thérapeutiques.

Propriétés

Formule moléculaire |

C20H30N6O5S |

|---|---|

Poids moléculaire |

466.6 g/mol |

Nom IUPAC |

2-[(3S)-3-(benzylsulfonylamino)-2-oxopiperidin-1-yl]-N-[(3S)-1-carbamimidoyl-2-hydroxypiperidin-3-yl]acetamide |

InChI |

InChI=1S/C20H30N6O5S/c21-20(22)26-11-5-8-15(19(26)29)23-17(27)12-25-10-4-9-16(18(25)28)24-32(30,31)13-14-6-2-1-3-7-14/h1-3,6-7,15-16,19,24,29H,4-5,8-13H2,(H3,21,22)(H,23,27)/t15-,16-,19?/m0/s1 |

Clé InChI |

SPUAEQJRVQHWKF-NRAVZPKASA-N |

SMILES isomérique |

C1C[C@@H](C(N(C1)C(=N)N)O)NC(=O)CN2CCC[C@@H](C2=O)NS(=O)(=O)CC3=CC=CC=C3 |

SMILES canonique |

C1CC(C(N(C1)C(=N)N)O)NC(=O)CN2CCCC(C2=O)NS(=O)(=O)CC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

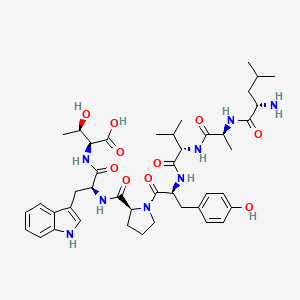

![cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro]](/img/structure/B10847758.png)

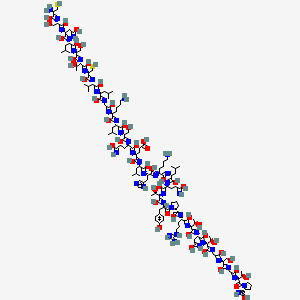

![CSNLSTCVLGKLSQELc[DKLHK]YPRTNTGSGTP-amide](/img/structure/B10847791.png)

![hydron;methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate;chloride](/img/structure/B10847839.png)